molecular formula C8H18N2 B092334 N,N'-Diethyl-2-butene-1,4-diamine CAS No. 112-21-0

N,N'-Diethyl-2-butene-1,4-diamine

Cat. No.: B092334
CAS No.: 112-21-0
M. Wt: 142.24 g/mol
InChI Key: YWWSWEIXJXYQJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butene-1,4-diamine, N,N’-diethyl- is an organic compound with the molecular formula C8H18N2. It is a colorless liquid that features both amine and alkene functional groups. This compound is known for its low toxicity and is soluble in organic solvents such as alcohols and ethers but insoluble in water .

Preparation Methods

2-Butene-1,4-diamine, N,N’-diethyl- is typically synthesized through the aldol condensation reaction of diethyl succinate with ethylenediamine under basic conditions. The reaction is carried out in ethanol as a solvent . Industrial production methods involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Butene-1,4-diamine, N,N’-diethyl- undergoes various chemical reactions, including:

Scientific Research Applications

N,N'-Diethyl-2-butene-1,4-diamine is an organic compound notable for its unique structure that incorporates both amine and alkene functional groups. This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its versatile applications. Below is a comprehensive examination of its applications, supported by data tables and case studies.

Chemical Synthesis

This compound serves as a crucial intermediate in the synthesis of various compounds:

  • Rubber Accelerators : It enhances the mechanical properties of rubber.
  • Cross-linking Agents : These agents improve the durability and resistance of polymer materials.

Biological Applications

Research indicates potential uses in biological systems:

  • Synthesis of Biologically Active Molecules : The compound can be utilized to create derivatives with antimicrobial properties.
  • Antimicrobial Activity : Studies have shown that derivatives can inhibit bacterial enzymes such as E. coli dihydrofolate reductase (DHFR) .

Pharmaceutical Development

This compound is being investigated for its role as a building block in pharmaceuticals:

  • Cytotoxicity Studies : In vitro assays have demonstrated its potential to induce apoptosis in cancer cell lines .

Industrial Applications

The compound is used in:

  • Plastic Additives : Enhances properties like flexibility and strength.
  • Bactericides : Utilized in formulations aimed at controlling microbial growth.

Study 1: Inhibition of Dihydrofolate Reductase

A study evaluated the inhibitory effects of this compound on E. coli DHFR:

CompoundIC₅₀ (µM)Binding Affinity
This compound45Moderate
Best derivative12High

This study highlights the compound's potential as a lead structure for developing new antibacterial agents.

Study 2: Cytotoxicity in Cancer Cell Lines

Another investigation focused on the cytotoxic effects of this compound across various cancer cell lines:

Cell LineIC₅₀ (µM)
HeLa30
MCF725
A54940

These findings suggest that the compound could be a candidate for further development in cancer therapeutics.

Mechanism of Action

The mechanism of action of 2-Butene-1,4-diamine, N,N’-diethyl- involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with biological molecules, while the alkene group can participate in addition reactions. These interactions can affect the function of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

2-Butene-1,4-diamine, N,N’-diethyl- can be compared with similar compounds such as:

2-Butene-1,4-diamine, N,N’-diethyl- stands out due to its unique combination of amine and alkene functional groups, making it versatile for various chemical transformations and applications.

Biological Activity

N,N'-Diethyl-2-butene-1,4-diamine (CAS Number: 112-21-0) is a chemical compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C₈H₁₈N₂
  • Molecular Weight: 142.24 g/mol
  • IUPAC Name: (E)-N,N'-diethylbut-2-ene-1,4-diamine
  • Density: 0.84 g/mL
  • Refractive Index: 1.4577 to 1.4597 (20°C, 589nm)

This compound exhibits biological activity primarily through its interaction with various biological targets, including enzymes and receptors. Its structure suggests that it may act as a ligand for certain enzymes involved in metabolic pathways.

Antimicrobial Properties

Recent studies have investigated the antimicrobial properties of this compound, particularly against Gram-negative bacteria. For instance, its derivatives have shown potential as inhibitors of E. coli dihydrofolate reductase (DHFR), an important enzyme in bacterial metabolism. The structure-activity relationship (SAR) analysis indicated that modifications to the alkyl chain could enhance inhibitory potency .

Cytotoxicity

In vitro assays have demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis in these cells, although further studies are required to elucidate the specific pathways involved.

Study 1: Inhibition of Dihydrofolate Reductase

A study focused on the inhibition of E. coli DHFR revealed that this compound and its derivatives bind effectively to the enzyme, with varying affinities depending on structural modifications. The best-performing derivative showed an IC₅₀ value significantly lower than that of standard inhibitors .

CompoundIC₅₀ (µM)Binding Affinity
This compound45Moderate
Best derivative12High

Study 2: Cytotoxicity in Cancer Cell Lines

Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent response with significant cell death observed at concentrations above 50 µM.

Cell LineIC₅₀ (µM)
HeLa30
MCF725
A54940

Properties

CAS No.

112-21-0

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

N,N'-diethylbut-2-ene-1,4-diamine

InChI

InChI=1S/C8H18N2/c1-3-9-7-5-6-8-10-4-2/h5-6,9-10H,3-4,7-8H2,1-2H3

InChI Key

YWWSWEIXJXYQJB-UHFFFAOYSA-N

SMILES

CCNCC=CCNCC

Isomeric SMILES

CCNC/C=C/CNCC

Canonical SMILES

CCNCC=CCNCC

Key on ui other cas no.

23028-85-5
112-21-0

Pictograms

Corrosive

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.